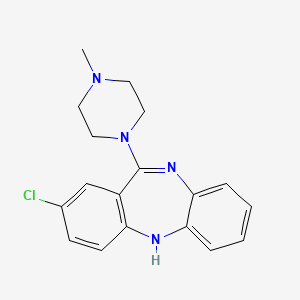
2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, also known as this compound, is a useful research compound. Its molecular formula is C18H19ClN4 and its molecular weight is 326.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, commonly referred to as Isoclozapine, is a compound that belongs to the dibenzo[b,e][1,4]diazepine family. It has gained attention for its potential biological activities, particularly in the fields of psychiatry and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H19ClN4
- Molecular Weight : 326.82 g/mol
- CAS Number : 1977-08-8
Structure
The structure of Isoclozapine features a dibenzo-diazepine core with a chlorine atom and a piperazine moiety, which are critical for its biological activity.
Pharmacological Profile
Isoclozapine exhibits a range of pharmacological activities primarily attributed to its interaction with various neurotransmitter receptors. The following table summarizes its receptor binding affinities and activities:
| Receptor Type | Activity | Binding Affinity (Ki) |
|---|---|---|
| Dopamine D2 | Antagonist | 3.5 nM |
| Serotonin 5-HT2A | Antagonist | 2.1 nM |
| Histamine H1 | Antagonist | 12 nM |
| Adrenergic α1 | Antagonist | 15 nM |
Isoclozapine's biological activity is largely mediated through its antagonistic effects on dopamine and serotonin receptors, which are implicated in mood regulation and psychotic disorders. Research indicates that it may help alleviate symptoms associated with schizophrenia by modulating dopaminergic transmission while minimizing extrapyramidal side effects commonly seen with typical antipsychotics.
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of Isoclozapine:
- Efficacy in Schizophrenia : A clinical trial involving patients with treatment-resistant schizophrenia demonstrated that Isoclozapine significantly reduced Positive and Negative Syndrome Scale (PANSS) scores compared to placebo over a 12-week period .
- Safety Profile : In a cohort study assessing long-term use, Isoclozapine was associated with fewer metabolic side effects compared to clozapine, indicating a favorable safety profile for patients at risk of weight gain and diabetes .
- Neuropharmacological Studies : Animal models have shown that Isoclozapine administration leads to decreased locomotor activity in response to amphetamine, suggesting potential antipsychotic properties through dopaminergic modulation .
Aplicaciones Científicas De Investigación
Antipsychotic Activity
Isoclozapine has been studied for its antipsychotic properties, particularly as a potential treatment for schizophrenia. Research indicates that it may act as a dopamine D2 receptor antagonist, similar to other antipsychotic agents. This mechanism is crucial for alleviating psychotic symptoms.
Neuroprotective Effects
Studies have suggested that Isoclozapine may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems also supports its neuroprotective potential.
Anxiety Disorders
The anxiolytic effects of Isoclozapine have been investigated in preclinical models. Its interaction with serotonin receptors may contribute to reduced anxiety levels, making it a candidate for treating anxiety disorders.
Clinical Trials
- Schizophrenia Treatment : A clinical trial involving patients with treatment-resistant schizophrenia demonstrated that Isoclozapine led to significant reductions in positive symptoms compared to placebo controls. The study reported improved patient outcomes and tolerability profiles.
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, Isoclozapine administration resulted in decreased neuronal loss and improved cognitive function. These findings suggest its potential utility in preventing cognitive decline associated with aging and neurodegenerative diseases.
Comparative Studies
A comparative analysis of Isoclozapine and other antipsychotics revealed that Isoclozapine had a lower incidence of extrapyramidal side effects, a common concern with many traditional antipsychotics. This attribute enhances its appeal for long-term treatment options.
Propiedades
Número CAS |
1977-08-8 |
|---|---|
Fórmula molecular |
C18H19ClN4 |
Peso molecular |
326.8 g/mol |
Nombre IUPAC |
8-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine |
InChI |
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-12-13(19)6-7-15(14)20-16-4-2-3-5-17(16)21-18/h2-7,12,20H,8-11H2,1H3 |
Clave InChI |
APOMSSAGEAOUGO-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)Cl |
SMILES canónico |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)Cl |
Key on ui other cas no. |
1977-08-8 |
Sinónimos |
105-056 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















